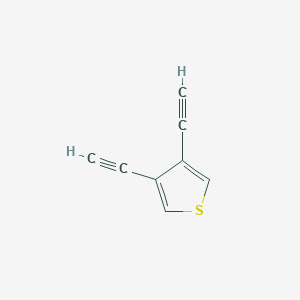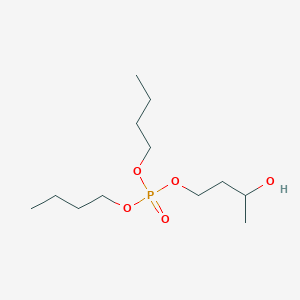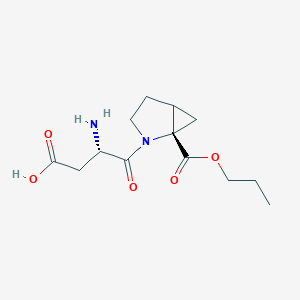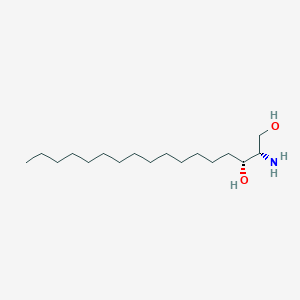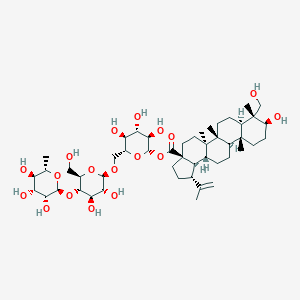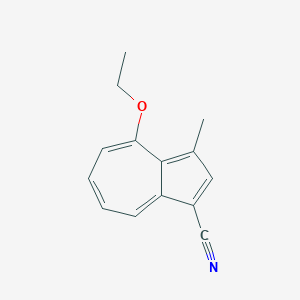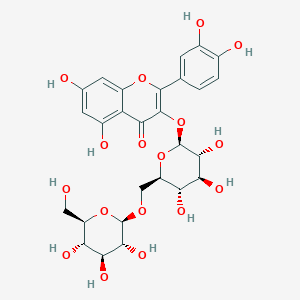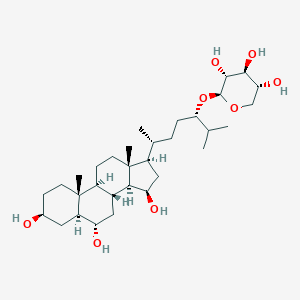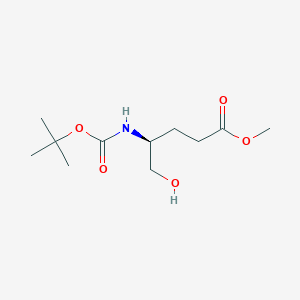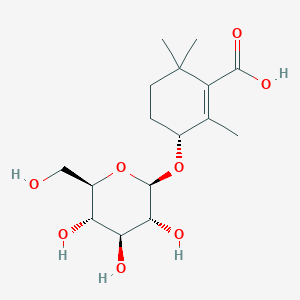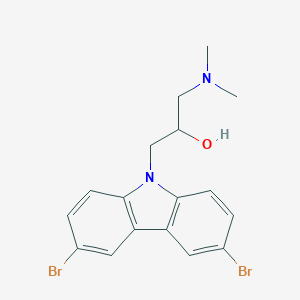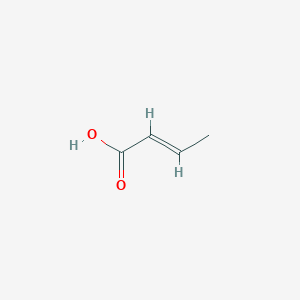
5-ブロモ吉草酸
概要
説明
5-Bromovaleric acid, also known as 5-bromopentanoic acid, is an organic compound with the molecular formula C5H9BrO2. It is a derivative of valeric acid, where a bromine atom is substituted at the fifth carbon of the pentanoic acid chain. This compound is a slightly yellow or brown solid with a melting point of 38-40°C . It is used as an intermediate in organic synthesis and has applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
科学的研究の応用
5-Bromovaleric acid has several scientific research applications:
作用機序
Target of Action
5-Bromovaleric acid is a cyclic fatty acid that has been used in organic synthesis .
Mode of Action
It is known to be used in the preparation of various compounds, such as 5-(3-dimethylammonio)propylammonio pentanoate bromide via reaction with 1,1-dimethyl-1,3-propylenediamine
Biochemical Pathways
5-Bromovaleric acid is used as an intermediate in the synthesis of a number of compounds, indicating that it may be involved in various biochemical pathways .
Result of Action
It is known to be used in the synthesis of various compounds, suggesting that it may have diverse effects depending on the specific context of its use .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromovaleric acid can be achieved through several methods:
Oxidation of Cyclopentanone: One method involves the oxidation of cyclopentanone with aqueous hydrogen peroxide, followed by the decomposition of the resulting hydroperoxide with a catalytic quantity of copper salt in the presence of alkali bromides.
Hydrolysis, Hydrogenation, and Bromination: Another method involves the hydrolysis of 5-chlorine-3-pentenoic acid ester, followed by hydrogenation and bromination reactions.
Oxidation of 5-Bromovaleric Alcohol: This method involves the oxidation of 5-bromovaleric alcohol using potassium permanganate in the presence of a phase transfer catalyst.
Industrial Production Methods
Industrial production of 5-Bromovaleric acid typically involves the bromination of valeric acid or its derivatives under controlled conditions to ensure high yield and purity. The process may include steps such as esterification, bromination, and subsequent hydrolysis to obtain the desired product .
化学反応の分析
5-Bromovaleric acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in 5-Bromovaleric acid can be substituted with other nucleophiles, such as amines, to form amides or other derivatives.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include strong acids or bases, catalysts like palladium on carbon, and solvents such as dichloromethane . Major products formed from these reactions include esters, amides, and alcohols .
類似化合物との比較
5-Bromovaleric acid can be compared with other similar compounds such as:
4-Bromobutyric acid: This compound has a shorter carbon chain and different reactivity due to the position of the bromine atom.
6-Bromohexanoic acid: This compound has a longer carbon chain, which affects its physical properties and reactivity.
3-Bromopropionic acid: This compound has a shorter carbon chain and different chemical properties.
5-Chlorovaleric acid: This compound has a chlorine atom instead of bromine, leading to different reactivity and applications.
The uniqueness of 5-Bromovaleric acid lies in its specific chain length and the presence of a bromine atom, which makes it suitable for specific synthetic applications and reactions .
特性
IUPAC Name |
5-bromopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO2/c6-4-2-1-3-5(7)8/h1-4H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNXNUPJZWYOKMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCBr)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2062163 | |
| Record name | 5-Bromovaleric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2062163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline powder; [Alfa Aesar MSDS] | |
| Record name | 5-Bromovaleric acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20107 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.01 [mmHg] | |
| Record name | 5-Bromovaleric acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20107 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2067-33-6 | |
| Record name | 5-Bromopentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2067-33-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromovaleric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002067336 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Bromovaleric acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53507 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pentanoic acid, 5-bromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5-Bromovaleric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2062163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromovaleric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.533 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-BROMOVALERIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7DY4J7HZR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 5-Bromovaleric acid used in the synthesis of water-soluble nanodiamonds?
A1: 5-Bromovaleric acid plays a crucial role in functionalizing nanodiamonds to enhance their water solubility. [, , ] The process involves several steps:
- Salt formation and solubility enhancement: The resulting functionalized nanodiamonds, now bearing carboxylic acid groups, can be converted to their corresponding sodium salts upon treatment with sodium hydroxide. This salt formation significantly increases the water solubility of the nanodiamonds to 160 mg/L. [, ]
Q2: Can you elaborate on the use of 5-Bromovaleric acid in synthesizing imidazolium-based ionic liquids?
A2: 5-Bromovaleric acid serves as a key starting material in preparing a specific type of ionic liquid known as "Brønsted acidic imidazolium-typed ionic liquids". [] The synthesis involves the reaction of 5-Bromovaleric acid with 1-vinylimidazole. This reaction results in the formation of a novel ionic liquid characterized by both imidazolium and carboxylic acid functionalities.
- Enhanced acidity: The incorporation of the imidazolium ring structure into the carboxylic acid framework leads to a significant increase in the acidity of the resulting ionic liquid. This effect is attributed to the electron-withdrawing nature of the imidazolium group. []
- Polymerization capabilities: These unique ionic liquids can be further polymerized using ethylene glycol dimethacrylate. The resulting polymers exhibit intriguing morphological features, as revealed by scanning electron microscopy. []
Q3: How does 5-Bromovaleric acid contribute to the synthesis of alkylammonium zwitterionic amino acid derivatives? What characterization techniques were employed to study these derivatives?
A3: 5-Bromovaleric acid acts as a reactant in the synthesis of alkylammonium zwitterionic amino acid derivatives. [] It reacts with 1,1-dimethyl-1,3-propylenediamine to produce 5-(3-dimethylammonio)propylammonio pentanoate bromide.
- DFT Calculations: Density functional theory (DFT) calculations were performed to complement the experimental data. These calculations helped determine theoretical parameters like NMR chemical shifts and vibrational frequencies, further validating the experimental findings and offering a deeper understanding of the electronic structure and properties of the synthesized compounds. []
Q4: Beyond its use in materials science, are there applications of 5-Bromovaleric acid in other fields like organic synthesis?
A4: Yes, 5-Bromovaleric acid is a versatile building block in organic synthesis. For instance, it plays a key role in the diastereodivergent total synthesis of mosquito oviposition pheromone. [] In this multistep synthesis, 5-Bromovaleric acid serves as the starting point for building the target molecule's carbon framework. The synthesis involves a crucial chemoenzymatic epoxidation-lactonization step that utilizes a naturally occurring fatty acid to create the core structure of the pheromone. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



